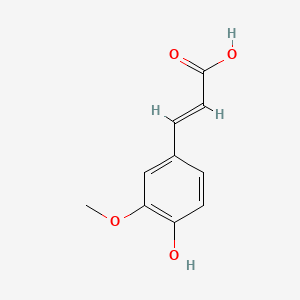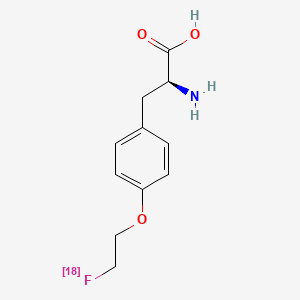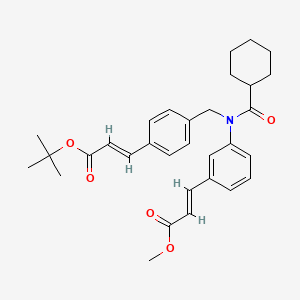
Lumateperone
Overview
Description
ITI-007, also known as lumateperone, is a novel second-generation antipsychotic medication. It is primarily developed for the treatment of schizophrenia and other neuropsychiatric disorders. ITI-007 has a unique pharmacological profile, combining potent serotonin 5-HT2A receptor antagonism with cell-type-specific dopamine and glutamate receptor modulation, and serotonin reuptake inhibition .
Mechanism of Action
Target of Action
Lumateperone, also known as ITI-007, is a novel second-generation antipsychotic . It has a unique receptor binding profile and modulates three key neurotransmitters that contribute to the pathophysiology of schizophrenia: glutamate, serotonin, and dopamine . This compound’s primary targets are the dopamine D2 receptors, serotonin 5-HT2A receptors, and the serotonin transporter .
Mode of Action
This compound acts as a potent antagonist at the serotonin 5-HT2A receptors, a presynaptic partial agonist and postsynaptic antagonist at dopamine D2 receptors, and a serotonin reuptake inhibitor . This unique mechanism of action allows it to modulate the neurotransmission of serotonin, dopamine, and glutamate . It is selective for dopamine D2 receptors in the mesolimbic and mesocortical brain regions, and it has minimal off-target activity .
Biochemical Pathways
This compound’s action on the dopamine D2, serotonin 5-HT2A receptors, and serotonin transporter impacts several biochemical pathways. It serves as a presynaptic dopamine partial agonist, a serotonin reuptake inhibitor, and an indirect modulator of glutamatergic systems . This modulation of serotonin, dopamine, and glutamate neurotransmission can have significant implications for treating schizophrenia and bipolar depression .
Pharmacokinetics
This compound undergoes extensive metabolism by multiple enzymes, including UGT1A1, UGT1A4, UGT2B15, aldoketoreductase (AKR)1C1, AKR1B10, AKR1C4, CYP3A4, CYP2C8, and CYP1A2, to produce over 20 metabolites . The bioavailability of this compound is 4.4% . It reaches maximum plasma concentrations within 1–2 hours and has a terminal elimination half-life of 18 hours .
Result of Action
The molecular and cellular effects of this compound’s action result in alleviating both positive and negative symptoms of schizophrenia . It significantly reduces the severity of schizophrenia compared with placebo . This compound also exhibits a favorable tolerability and safety profile with placebo level rates of weight gain, metabolic disruption, akathisia, extrapyramidal side effects (excluding akathisia), and prolactin elevation .
Action Environment
Environmental factors such as pregnancy complications, advanced paternal age, childhood trauma, migration, social isolation, urbanicity, and substance abuse have been linked to the development of schizophrenia . These factors could potentially influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Lumateperone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as an antagonist at serotonin 5-HT2A receptors and dopamine D2 receptors, and it also inhibits serotonin transporter (SERT) activity . These interactions help modulate neurotransmitter levels in the brain, contributing to its therapeutic effects. Additionally, this compound interacts with multiple metabolic enzymes, including glucuronosyltransferase (UGT) isoforms, aldo-keto reductase (AKR) isoforms, and cytochrome P450 (CYP) enzymes .
Cellular Effects
This compound influences various cellular processes and cell types. It affects cell signaling pathways by modulating serotonin and dopamine receptors, which are involved in neurotransmission . This modulation can alter gene expression and cellular metabolism, leading to changes in cell function. For example, this compound’s antagonistic activity at serotonin 5-HT2A receptors and dopamine D2 receptors can reduce the overactivity of these pathways, thereby stabilizing mood and reducing psychotic symptoms .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific receptors and enzymes. This compound acts as a partial agonist at presynaptic dopamine D2 receptors, reducing the presynaptic release of dopamine, and as an antagonist at postsynaptic dopamine D2 receptors, reducing dopamine signaling . It also antagonizes serotonin 5-HT2A receptors and inhibits serotonin transporter activity, which helps regulate serotonin levels in the brain . These combined actions contribute to its antipsychotic and mood-stabilizing effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound has a terminal elimination half-life of approximately 18 hours, indicating its stability and sustained activity in the body . Long-term studies have demonstrated that this compound can maintain its therapeutic effects with minimal degradation, making it a reliable option for chronic treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound has been shown to effectively reduce symptoms of schizophrenia and bipolar disorder without causing significant adverse effects . At higher doses, this compound may lead to toxic effects, including motor disturbances and hyperprolactinemia . These findings highlight the importance of dose optimization to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is extensively metabolized by various enzymatic pathways. It undergoes N-demethylation, carbonylation, dehydrogenation, and piperazine ring cleavage . The primary enzymes involved in its metabolism include glucuronosyltransferase (UGT) isoforms, aldo-keto reductase (AKR) isoforms, and cytochrome P450 (CYP) enzymes . These metabolic pathways contribute to the formation of active and inactive metabolites, which can influence the drug’s efficacy and safety profile.
Transport and Distribution
This compound is widely distributed within cells and tissues, with a high degree of plasma protein binding (97.4%) . It is transported across cell membranes and distributed to extravascular tissues, where it exerts its therapeutic effects . The extensive distribution of this compound ensures its availability at target sites, contributing to its efficacy in treating mental health disorders.
Subcellular Localization
The subcellular localization of this compound is primarily within the central nervous system, where it interacts with neurotransmitter receptors and transporters . This compound’s activity is directed towards specific compartments, such as synaptic clefts, where it can modulate neurotransmitter levels and receptor activity . This targeted localization enhances its therapeutic effects while minimizing off-target interactions.
Preparation Methods
The synthesis of ITI-007 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. Industrial production methods focus on optimizing yield, purity, and scalability of the synthesis process .
Chemical Reactions Analysis
ITI-007 undergoes various chemical reactions, including:
Oxidation: ITI-007 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: ITI-007 can undergo substitution reactions, where specific atoms or groups are replaced with others to alter its properties. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Scientific Research Applications
ITI-007 has a wide range of scientific research applications, including:
Chemistry: ITI-007 is studied for its unique chemical properties and potential modifications to enhance its efficacy and safety.
Biology: Research focuses on understanding the biological mechanisms and pathways affected by ITI-007.
Medicine: ITI-007 is primarily used in the treatment of schizophrenia, bipolar depression, and other neuropsychiatric disorders. It has shown effectiveness in addressing positive, negative, and cognitive symptoms associated with these conditions.
Industry: ITI-007 is being explored for its potential use in developing new therapeutic agents and improving existing treatments
Comparison with Similar Compounds
ITI-007 is compared with other antipsychotic medications, such as:
Aripiprazole: Both ITI-007 and aripiprazole act on dopamine receptors, but ITI-007 has a unique combination of serotonin, dopamine, and glutamate modulation.
Risperidone: ITI-007 has a more favorable safety profile compared to risperidone, with fewer side effects related to neuromotor disturbances, prolactin changes, weight gain, and metabolic abnormalities.
Clozapine: While clozapine is effective for treatment-resistant schizophrenia, ITI-007 offers a safer alternative with a lower risk of severe side effects .
References
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3/t20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIIHACBCFLJET-SFTDATJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN2[C@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201101217 | |
| Record name | rel-1-(4-Fluorophenyl)-4-[(6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201101217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
There is much to learn about the pathophysiology of schizophrenia; however, dopamine abnormalities, specifically in the prefrontal and mesolimbic brain regions, are consistent in people with schizophrenia. In addition to dopamine, other neurotransmitters such as serotonin, glutamate, GABA and acetylcholine are thought to play a role. Lumateperone is unique among second generation antipsychotics based on its target profile and dopamine D2 receptor occupancy. Unlike other antipsychotics, lumateperone has partial agonist activity at presynaptic dopamine (D2) receptors, resulting in reduced presynaptic release of dopamine, and antagonistic activity at postsynaptic dopamine (D2) receptors. These characteristics allow lumateperone to efficiently reduce dopamine signaling. Lumateperone also targets dopamine (D1) receptors, and a useful secondary result of D1 activation is increased glutamatergic N-methyl-D-aspartate (NMDA) GluN2B receptor phosphorylation. This is significant since NMDA mediated glutamate signaling appears to be impaired in patients who have schizophrenia. Finally, lumateperone is capable of modulating serotonin by inhibiting serotonin transporters (SERT), and by behaving as a 5-HT2A receptor antagonist. | |
| Record name | Lumateperone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06077 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
313369-37-8, 313368-91-1 | |
| Record name | rel-1-(4-Fluorophenyl)-4-[(6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313369-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lumateperone [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313368911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumateperone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06077 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | rel-1-(4-Fluorophenyl)-4-[(6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201101217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUMATEPERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70BSQ12069 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes lumateperone's mechanism of action unique?
A1: this compound stands out due to its simultaneous modulation of serotonin, dopamine, and glutamate neurotransmission. []
Q2: How does this compound interact with dopamine receptors?
A2: this compound acts as a postsynaptic antagonist and a presynaptic partial agonist at dopamine D2 receptors. It demonstrates potent antagonist activity at postsynaptic D2 receptors, effectively blocking the effects of dopamine. []
Q3: What is the significance of this compound's interaction with the mTOR pathway?
A3: this compound acts as an indirect glutamatergic (GluN2B) phosphoprotein modulator. This interaction with the mTOR pathway is believed to contribute to its antidepressant effects. [, , ]
Q4: How does this compound affect serotonin receptors?
A4: this compound is a potent antagonist at serotonin 5-HT2A receptors. It also exhibits serotonin reuptake inhibition, further influencing serotonin levels in the brain. [, , ]
Q5: What is the evidence for this compound's efficacy in treating schizophrenia?
A5: Two placebo-controlled clinical trials demonstrated that this compound 42 mg significantly improved symptoms of schizophrenia as measured by the Positive and Negative Syndrome Scale (PANSS) total score compared with placebo. [, ]
Q6: How does this compound compare to risperidone in terms of efficacy and tolerability?
A6: In clinical trials comparing this compound 42 mg to risperidone 4 mg, this compound showed similar efficacy in improving schizophrenia symptoms. Importantly, this compound demonstrated a more favorable safety and tolerability profile, particularly regarding weight gain, metabolic parameters, extrapyramidal symptoms (EPS), and prolactin levels. [, , ]
Q7: What were the findings of the open-label safety switching study (Study 303) regarding this compound's long-term effects?
A7: In the 1-year open-label study, this compound demonstrated sustained efficacy in improving schizophrenia symptoms and a favorable safety profile with minimal metabolic, EPS, and cardiovascular issues compared to standard-of-care antipsychotic therapy. [, ]
Q8: How does this compound impact social functioning in individuals with schizophrenia?
A8: A post hoc analysis of a clinical trial revealed that this compound 42 mg significantly improved schizophrenia symptoms related to social functioning, measured by the PANSS Prosocial factor. []
Q9: Has this compound shown efficacy in treating bipolar depression?
A9: Yes, a Phase 3 randomized, double-blind, placebo-controlled study demonstrated that this compound 42 mg significantly improved depressive symptoms in patients with bipolar I or bipolar II disorder experiencing a major depressive episode. [, , ]
Q10: How does this compound's safety profile compare to other atypical antipsychotics?
A10: this compound has demonstrated a favorable safety and tolerability profile compared to other atypical antipsychotics, particularly regarding weight gain, metabolic parameters, and extrapyramidal symptoms (EPS). [, , , , ]
Q11: Does this compound carry a risk of extrapyramidal symptoms (EPS)?
A11: this compound is associated with a low risk of EPS. Clinical trials show a lower incidence of EPS-related adverse events compared to risperidone and rates comparable to placebo. [, ]
Q12: What are potential areas for future research on this compound?
A12: Future research could investigate this compound's long-term effects, its efficacy in treating specific symptom domains of schizophrenia, such as negative symptoms and cognitive impairment, and its potential for use in other neuropsychiatric disorders. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate](/img/structure/B1672615.png)






